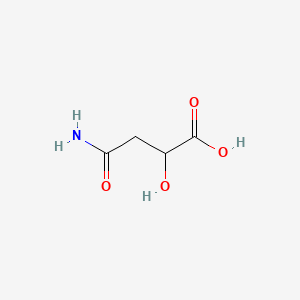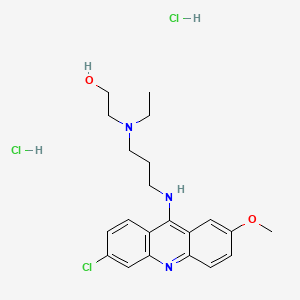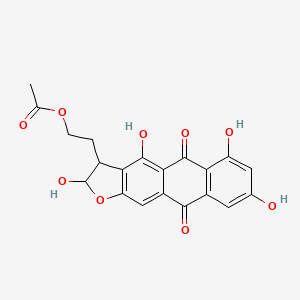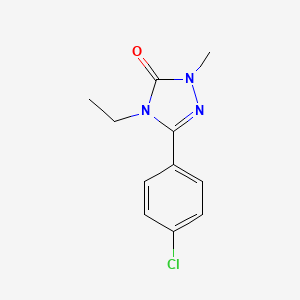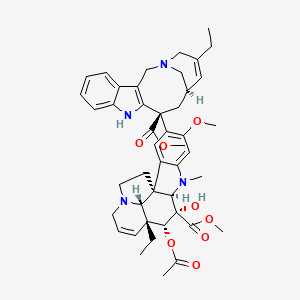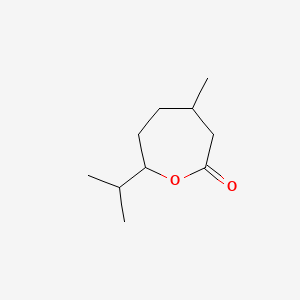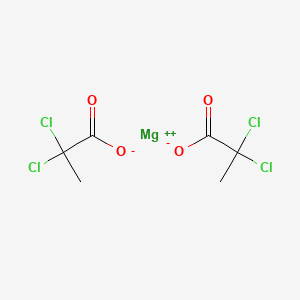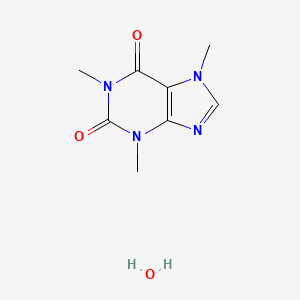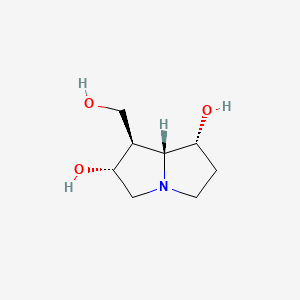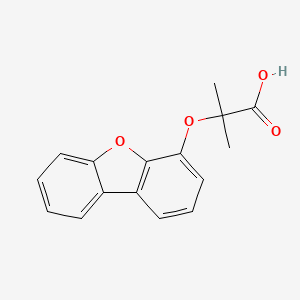
phendimetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phendimetrazine is a sympathomimetic amine used as an appetite suppressant in the short-term management of exogenous obesity. It is chemically related to amphetamines and functions as a prodrug to phenmetrazine, which is its active metabolite . This compound is classified as a Schedule III controlled substance due to its potential for abuse .
Preparation Methods
Phendimetrazine is synthesized through a series of chemical reactions involving the formation of its morpholine ring. The synthetic route typically involves the reaction of phenylacetone with methylamine to form N-methylamphetamine, which is then cyclized with formaldehyde to produce the morpholine ring . Industrial production methods involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Phendimetrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenmetrazine, its active metabolite.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are phenmetrazine and its derivatives .
Scientific Research Applications
Phendimetrazine has several scientific research applications, including:
Mechanism of Action
Phendimetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), stimulating the release of these neurotransmitters in the brain . This leads to increased levels of norepinephrine and dopamine, which suppresses appetite and increases metabolic rate. The drug also activates the alpha-adrenergic system, further contributing to its appetite suppressant effects . The molecular targets involved include the norepinephrine transporter (NET) and dopamine transporter (DAT), which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Phendimetrazine is similar to other sympathomimetic amines used as appetite suppressants, such as:
Phentermine: Another sympathomimetic amine used for short-term weight loss.
Diethylpropion: A Schedule IV drug with similar appetite suppressant effects.
Benzphetamine: A Schedule III drug with a similar mechanism of action.
This compound is unique in that it functions as a prodrug to phenmetrazine, providing a more steady and prolonged exposure of the active drug within the body . This reduces the potential for abuse compared to phenmetrazine itself .
Properties
CAS No. |
21784-30-5 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2S,3S)-3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1 |
InChI Key |
MFOCDFTXLCYLKU-CMPLNLGQSA-N |
SMILES |
CC1C(OCCN1C)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OCCN1C)C2=CC=CC=C2 |
boiling_point |
122-124 °C at 8 mm Hg; 134-135 °C at 12 mm Hg |
Color/Form |
White powder |
melting_point |
MP: 208 °C; specific optical rotation: +35.7 deg at 20 °C/D /Phendimetrazine hydrochloride/ |
Key on ui other cas no. |
634-03-7 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
17140-98-6 (hydrochloride) |
solubility |
Free sol in water; very slightly sol in alcohol; practically insol in chloroform and ether. |
Synonyms |
Adipost Bontril Di-Ap-Trol Dyrexan Hyrex Melfiat Obezine phendimetrazine phendimetrazine hydrochloride phendimetrazine hydrochloride, (2S-trans)-isomer phendimetrazine tartrate phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer phendimetrazine tartrate, (R-(R*,R*))-isomer phendimetrazine, (2R-cis)-isomer phendimetrazine, (2S-trans)-isomer phendimetrazine, trans(+-)-isomer Prelu-2 Trimstat Wehless Weightrol X-Trozine |
vapor_pressure |
3.2X10-3 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


